REACTION_CXSMILES
|
[C:1](Cl)(=[O:5])[C:2](Cl)=[O:3].[C:7]1([SH:13])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[Cl-].[Al+3].[Cl-].[Cl-]>CCOCC>[S:13]1[C:2](=[O:3])[C:1](=[O:5])[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]1=2 |f:2.3.4.5|
|
Name
|
|
Quantity
|
73.1 mmol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
45.4 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
54.5 mmol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 90 min
|
Duration
|
90 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in DCM (85 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
WASH
|
Details
|
the organic layer is washed with aqueous NaHCO3 solution, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over MgSO4 the solvents
|
Type
|
CUSTOM
|
Details
|
are removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is purified by flash chromatography (gradient: EtOAc/heptane 1/9 to 1/1)
|
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C(C1=O)=O)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |